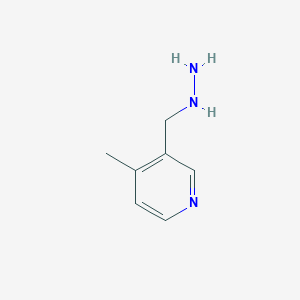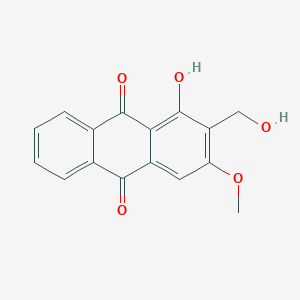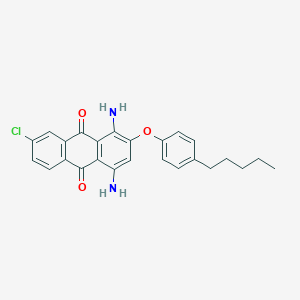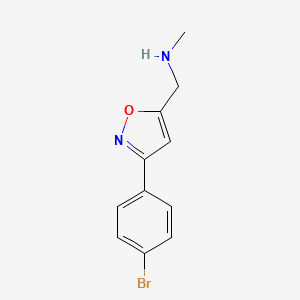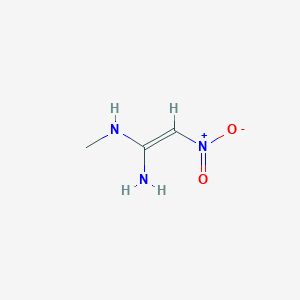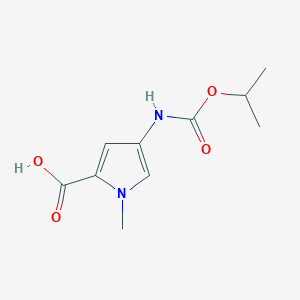
4-((Isopropoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Isopropoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of an isopropoxycarbonyl group attached to the amino group, a methyl group attached to the nitrogen atom of the pyrrole ring, and a carboxylic acid group at the second position of the pyrrole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Isopropoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isopropoxycarbonyl chloride, which then reacts with the amino group of the pyrrole derivative to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-((Isopropoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Isopropoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole ring are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted pyrrole derivatives with different functional groups attached to the pyrrole ring.
Applications De Recherche Scientifique
4-((Isopropoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-((Isopropoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((Methoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid
- 4-((Ethoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid
- 4-((Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid
Uniqueness
4-((Isopropoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of the isopropoxycarbonyl group, which imparts specific steric and electronic properties to the compound. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from similar compounds with different alkoxycarbonyl groups.
Propriétés
Formule moléculaire |
C10H14N2O4 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
1-methyl-4-(propan-2-yloxycarbonylamino)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4/c1-6(2)16-10(15)11-7-4-8(9(13)14)12(3)5-7/h4-6H,1-3H3,(H,11,15)(H,13,14) |
Clé InChI |
GSOFYTAEGSFHEI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)NC1=CN(C(=C1)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



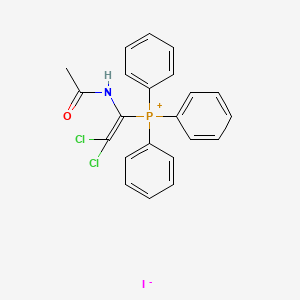

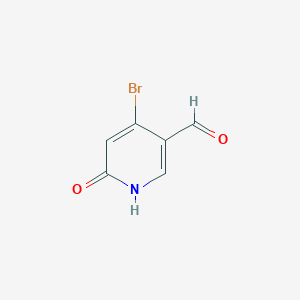
![7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13141017.png)

